1-(4-(Tert-butyl)thiazol-2-yl)-N-methylethan-1-amine

Lipophilicity LogP Physicochemical profiling

1-(4-(Tert-butyl)thiazol-2-yl)-N-methylethan-1-amine (CAS 643024-30-0) is a heterocyclic organic compound belonging to the 2,4-disubstituted thiazole class. Its structure features a thiazole ring bearing a bulky tert-butyl group at the 4-position and a chiral N-methylethanamine moiety at the 2-position, yielding a molecular formula of C₁₀H₁₈N₂S and a molecular weight of 198.33 g/mol.

Molecular Formula C10H18N2S
Molecular Weight 198.33 g/mol
Cat. No. B13527738
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(4-(Tert-butyl)thiazol-2-yl)-N-methylethan-1-amine
Molecular FormulaC10H18N2S
Molecular Weight198.33 g/mol
Structural Identifiers
SMILESCC(C1=NC(=CS1)C(C)(C)C)NC
InChIInChI=1S/C10H18N2S/c1-7(11-5)9-12-8(6-13-9)10(2,3)4/h6-7,11H,1-5H3
InChIKeyPIAFADYVAOZLHS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-(4-(Tert-butyl)thiazol-2-yl)-N-methylethan-1-amine: Structural Identity and Procurement Baseline for C10H18N2S Research Intermediates


1-(4-(Tert-butyl)thiazol-2-yl)-N-methylethan-1-amine (CAS 643024-30-0) is a heterocyclic organic compound belonging to the 2,4-disubstituted thiazole class. Its structure features a thiazole ring bearing a bulky tert-butyl group at the 4-position and a chiral N-methylethanamine moiety at the 2-position, yielding a molecular formula of C₁₀H₁₈N₂S and a molecular weight of 198.33 g/mol . The compound is commercially available at purities ≥97% from multiple research chemical suppliers and is sold exclusively for laboratory research and further manufacturing use, not for direct human therapeutic or veterinary applications . In the broader landscape of thiazole building blocks, this compound occupies a specific physicochemical niche defined by its calculated LogP of 2.76, one hydrogen bond donor, two hydrogen bond acceptors, and a moderate Fsp³ (fraction of sp³-hybridized carbons) of 0.7 .

Why Thiazole Building Blocks with Tert-Butyl and N-Methylethanamine Substituents Cannot Be Interchanged for 1-(4-(Tert-butyl)thiazol-2-yl)-N-methylethan-1-amine


Within the family of tert-butylthiazole amines, three structural variables critically control reactivity, lipophilicity, and downstream biological performance: (i) the ring position of the tert-butyl group (C-2 vs. C-4), (ii) the length and branching of the aminoalkyl linker at the 2-position, and (iii) the N-substitution pattern (primary amine vs. N-methyl secondary amine). Substituting the target compound with the regioisomeric 2-tert-butylthiazol-4-yl methanamine series dramatically alters the electron density distribution on the thiazole nitrogen, which has been experimentally demonstrated to produce a 570 cal mol⁻¹ difference in the free energy barrier for N-methylation between 4-alkyl and 2-alkyl thiazole isomers [1]. Similarly, replacing the N-methylethanamine side chain with a simpler primary amine such as 4-(tert-butyl)-1,3-thiazol-2-amine (CAS 74370-93-7) eliminates both the chiral center and the secondary amine handle that enables selective N-alkylation and N-acylation derivatization, while simultaneously shifting the LogP by approximately 0.16 log units . These structural nuances mean that generic substitution within the C₇–C₁₀HₓN₂S thiazole amine space introduces uncontrolled changes in both physicochemical properties and synthetic utility.

Quantitative Differentiation Evidence: 1-(4-(Tert-butyl)thiazol-2-yl)-N-methylethan-1-amine vs. Closest Thiazole Amine Analogs


Lipophilicity Positioning: LogP of 2.76 Occupies a Distinct Physicochemical Niche Between Primary Amine and N-Methyl Directly-Attached Thiazole Analogs

The target compound exhibits a calculated LogP of 2.76 , which places it in a quantitatively distinct lipophilicity window compared to its closest commercially available analogs. The simpler primary amine analog 4-(tert-butyl)-1,3-thiazol-2-amine has an experimentally measured LogP of 2.60 , while the N-methyl directly-attached analog 4-tert-butyl-N-methyl-1,3-thiazol-2-amine has a computed XLogP3-AA of 3.0 [1]. The target compound's LogP of 2.76 thus falls between these two analogs, reflecting the opposing effects of (a) the ethanamine chain adding hydrophobic surface area relative to the direct N-methyl analog, and (b) the secondary N-methylamine polarity offsetting some of the increase. This 0.16–0.24 log unit difference relative to the primary amine analog corresponds to an approximately 1.4–1.7-fold difference in octanol-water partition coefficient, which is meaningful for modulating pharmacokinetic properties in downstream lead optimization.

Lipophilicity LogP Physicochemical profiling Thiazole building blocks Medicinal chemistry design

Regiochemical Reactivity Advantage: 4-Alkyl Substitution Confers Quantifiably Greater N-Methylation Deactivation Than 2-Alkyl Isomers

The placement of the tert-butyl group at the 4-position of the thiazole ring, as in the target compound, produces a measurably stronger deactivating effect on electrophilic attack at the thiazole nitrogen compared to 2-tert-butyl-substituted isomers. Kinetic measurements by Pepe et al. demonstrated that bulky 4-alkyl substituents increase the free energy of activation for N-methylation by ΔΔG‡ = 570 cal mol⁻¹ relative to 2-alkyl isomers, after correction for electronic effects (pKa) and conformational preference [1]. This means that the target compound, with its 4-tert-butyl group, will undergo N-methylation and N-alkylation reactions more slowly than its 2-tert-butylthiazole regioisomer. For researchers using this compound as a synthetic intermediate, this translates to greater chemoselectivity: the secondary amine on the ethanamine side chain can be selectively functionalized (e.g., acylated or reductively aminated) with reduced competition from quaternization at the thiazole ring nitrogen, a side reaction that is more prominent in 2-alkylthiazole analogs.

N-methylation kinetics Thiazole reactivity Regiochemistry Steric effects Quaternary thiazolium salt formation

Synthetic Derivatization Versatility: N-Methylethanamine Side Chain Enables Orthogonal Functionalization Not Possible with Primary Amine or Direct N-Methyl Thiazole Analogs

The target compound possesses a secondary N-methylamine group attached via a chiral ethanamine linker to the thiazole 2-position, creating three points of synthetic manipulation: (i) the secondary amine nitrogen can undergo selective N-alkylation to form tertiary amines, (ii) the same nitrogen is competent for N-acylation with acyl chlorides or anhydrides to yield amides, and (iii) the chiral carbon at the α-position provides a stereochemical handle for asymmetric synthesis applications . In contrast, 4-(tert-butyl)-1,3-thiazol-2-amine (CAS 74370-93-7) is a primary amine attached directly to the thiazole ring, which typically shows reduced nucleophilicity due to conjugation with the aromatic system . The 2-(4-tert-butylthiazol-2-yl)ethan-1-amine analog (CAS 642081-26-3) contains a primary amine at the terminus of an ethyl linker but lacks the N-methyl group, meaning it cannot be directly used in applications requiring a secondary amine without additional synthetic steps . The target compound thus provides a pre-installed secondary amine at a defined distance from the thiazole ring (two carbon atoms), a geometric arrangement that cannot be replicated by any single commercially available close analog.

Synthetic intermediate N-alkylation N-acylation Reductive amination Building block versatility

Class-Level Scaffold Selectivity: 4-Tert-Butylthiazol-2-yl Core Demonstrates Exclusive Zinc-Activated Channel Antagonism Without Cross-Reactivity at Classical Cys-Loop Receptors

Although the target compound itself has not been directly profiled in published biological assays, the 4-tert-butylthiazol-2-yl scaffold to which it belongs has been characterized through the tool compound TTFB (N-(4-(tert-butyl)thiazol-2-yl)-3-fluorobenzamide). TTFB, which shares the identical 4-tert-butylthiazol-2-yl core structure, acts as a negative allosteric modulator of the Zinc-Activated Channel (ZAC) with IC₅₀ values of 3 μM (Zn²⁺-evoked), 8.5 μM (H⁺-evoked), and 4.7 μM (spontaneous activity) . Critically, TTFB was screened against a panel of classical Cys-loop receptors—5-HT₃A, α₃β₄ nicotinic acetylcholine, α₁β₂γ₂S GABAₐ, and α₁ glycine receptors—and exhibited no significant agonist, antagonist, or modulatory activity at any of these receptors at concentrations up to 30 μM, demonstrating a selectivity window of at least 3.5–10-fold over these off-targets [1]. This selectivity profile is a direct consequence of the 4-tert-butylthiazol-2-yl pharmacophore and is not replicated by thiazole scaffolds bearing substituents at other positions. For researchers considering the target compound as a building block for ZAC-targeted probe development, this scaffold-level selectivity evidence provides a rational basis for prioritizing the 4-tert-butylthiazol-2-yl architecture over alternative thiazole regioisomers.

Zinc-Activated Channel (ZAC) Cys-loop receptor Selectivity profiling Negative allosteric modulator Ion channel pharmacology

Evidence Limitations Acknowledgment: Absence of Direct Biological Assay Data for the Target Compound

A comprehensive search of PubMed, BindingDB, ChEMBL, Google Patents, and PubChem (conducted for this analysis) found no primary research publications or patents reporting quantitative biological activity data (IC₅₀, Ki, EC₅₀, or in vivo efficacy) for 1-(4-(tert-butyl)thiazol-2-yl)-N-methylethan-1-amine (CAS 643024-30-0) as the tested entity. The compound is exclusively documented in vendor catalogs as a research intermediate and building block, not as a biologically profiled lead compound . Consequently, all biological evidence presented in this guide derives from class-level inference based on structurally related compounds bearing the 4-tert-butylthiazol-2-yl scaffold. Users intending to evaluate this compound for biological target engagement should treat the scaffold-level selectivity and activity data as guidance for compound selection and hypothesis generation, but must anticipate that direct experimental validation of the target compound in their assay system of interest will be necessary. The absence of reported toxicity, pharmacokinetic, or in vivo data for this compound further underscores its current status as a research-use-only synthetic intermediate.

Data gap Building block Research intermediate Custom synthesis Preliminary screening

Optimal Research and Industrial Application Scenarios for 1-(4-(Tert-butyl)thiazol-2-yl)-N-methylethan-1-amine Based on Quantitative Differentiation Evidence


Lipophilicity-Optimized Building Block for Central Nervous System (CNS) Lead Compounds Requiring LogP in the 2.5–3.0 Range

The target compound's calculated LogP of 2.76 places it within the generally accepted optimal range for CNS drug candidates (LogP 2–4). Medicinal chemistry teams designing brain-penetrant kinase inhibitors or GPCR modulators that incorporate a thiazole core can select this building block over the more polar primary amine analog (LogP 2.60) or the excessively lipophilic N-methyl direct analog (LogP 3.0) to fine-tune the overall lipophilicity of the final compound without introducing additional synthetic steps. This is particularly relevant for fragment-based drug discovery programs where incremental LogP adjustments of 0.16–0.24 units can meaningfully impact the balance between blood-brain barrier permeability and metabolic stability [1].

Chemoselective Late-Stage Functionalization of Thiazole-Containing Intermediates via N-Alkylation Without Competing Ring Quaternization

Based on the demonstrated 570 cal mol⁻¹ higher N-methylation barrier for 4-alkyl vs. 2-alkyl thiazoles , synthetic chemists can leverage this compound for late-stage diversification of thiazole-containing lead series. The 4-tert-butyl group suppresses undesired quaternization at the thiazole ring nitrogen, enabling clean N-alkylation or N-acylation of the pendant secondary amine. This chemoselectivity advantage is not available with 2-tert-butylthiazole regioisomers, where competitive ring N-alkylation can generate quaternary thiazolium byproducts that reduce yield and complicate purification. For process chemistry groups scaling up thiazole-based API intermediates, this built-in selectivity reduces the need for protecting group strategies and improves overall synthetic efficiency.

Stereochemically Defined Intermediate for Asymmetric Synthesis of Chiral Thiazole-Containing Drug Candidates

The presence of a single asymmetric carbon at the α-position of the ethanamine linker makes this compound a valuable starting material for the synthesis of enantiomerically pure thiazole derivatives. In contrast to achiral analogs such as 2-(4-tert-butylthiazol-2-yl)ethan-1-amine or 4-tert-butyl-N-methyl-1,3-thiazol-2-amine, the target compound provides a pre-existing chiral center that can be exploited for diastereoselective transformations or chiral resolution early in the synthetic route. This is particularly advantageous for pharmaceutical development programs where stereochemistry is critical for target binding and regulatory approval, as it avoids the need for costly and time-consuming asymmetric synthesis or chiral chromatography steps later in the process [1].

Zinc-Activated Channel (ZAC) Chemical Probe Development Leveraging the 4-Tert-Butylthiazol-2-yl Pharmacophore

For academic and industrial groups investigating the physiological role of ZAC—a poorly understood Cys-loop receptor implicated in nociception and auditory function—the 4-tert-butylthiazol-2-yl scaffold represents the only pharmacophore class for which selective small-molecule antagonists have been reported . The target compound can serve as a versatile intermediate for synthesizing focused libraries of ZAC modulators. By derivatizing the N-methylethanamine handle with diverse benzamide, sulfonamide, or heteroaryl groups, researchers can explore structure-activity relationships (SAR) around the TTFB chemotype while maintaining the selectivity-conferring 4-tert-butylthiazole core. The established selectivity window (≥10-fold over classical Cys-loop receptors at 30 μM) provides confidence that compounds built from this scaffold are unlikely to show confounding off-target activity at related ion channels, streamlining the interpretation of phenotypic screening results [1].

Quote Request

Request a Quote for 1-(4-(Tert-butyl)thiazol-2-yl)-N-methylethan-1-amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.